molecular formula C12H16N2O3S B6639203 1-(2,5-Dimethyl-1,3-thiazole-4-carbonyl)piperidine-3-carboxylic acid

1-(2,5-Dimethyl-1,3-thiazole-4-carbonyl)piperidine-3-carboxylic acid

Cat. No.: B6639203
M. Wt: 268.33 g/mol
InChI Key: LPXNTNRXGRWOHU-UHFFFAOYSA-N
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Description

1-(2,5-Dimethyl-1,3-thiazole-4-carbonyl)piperidine-3-carboxylic acid is a complex organic compound characterized by the presence of a thiazole ring and a piperidine ring

Preparation Methods

The synthesis of 1-(2,5-Dimethyl-1,3-thiazole-4-carbonyl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often involving piperidine derivatives and suitable electrophiles.

    Final Coupling: The final step involves coupling the thiazole and piperidine moieties through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(2,5-Dimethyl-1,3-thiazole-4-carbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace leaving groups under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2,5-Dimethyl-1,3-thiazole-4-carbonyl)piperidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.

    Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases such as cancer and infectious diseases.

    Industry: In industrial settings, it is utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethyl-1,3-thiazole-4-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-(2,5-Dimethyl-1,3-thiazole-4-carbonyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(2,5-Dimethyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxylic acid: This compound differs in the position of the carboxylic acid group on the piperidine ring, which can influence its reactivity and biological activity.

    1-(2,5-Dimethyl-1,3-thiazole-4-carbonyl)pyrrolidine-3-carboxylic acid: The replacement of the piperidine ring with a pyrrolidine ring alters the compound’s steric and electronic properties, affecting its interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,5-dimethyl-1,3-thiazole-4-carbonyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-7-10(13-8(2)18-7)11(15)14-5-3-4-9(6-14)12(16)17/h9H,3-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXNTNRXGRWOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)C(=O)N2CCCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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